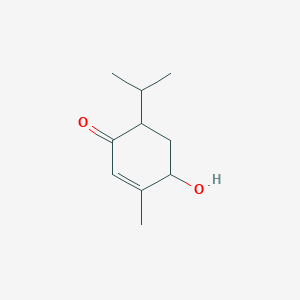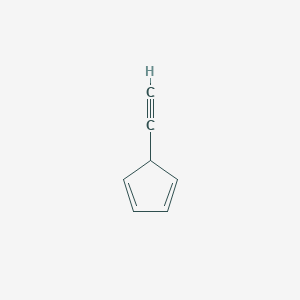
1,3-Cyclopentadiene, 5-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 5-ethynyl- is an organic compound with the molecular formula C7H6 It is a derivative of cyclopentadiene, where an ethynyl group is attached to the 5th position of the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-ethynyl- typically involves the reaction of cyclopentadiene with ethynyl-containing reagents under specific conditions. One common method is the reaction of cyclopentadiene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 5-ethynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the product from reaction mixtures.
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 5-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1,3-Cyclopentadiene, 5-ethyl-.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted cyclopentadienes.
科学的研究の応用
1,3-Cyclopentadiene, 5-ethynyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cyclopentadienyl derivatives, which are important ligands in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of cyclopentadiene derivatives in drug development and delivery systems.
Industry: In the industrial sector, 1,3-Cyclopentadiene, 5-ethynyl- is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 5-ethynyl- involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethynyl group.
1,3-Cyclopentadiene, 5-ethyl-: A derivative with an ethyl group instead of an ethynyl group.
Cyclopentadiene: A simpler compound with a single cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 5-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and form stable complexes with metals and other molecules.
特性
CAS番号 |
162794-04-9 |
|---|---|
分子式 |
C7H6 |
分子量 |
90.12 g/mol |
IUPAC名 |
5-ethynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h1,3-7H |
InChIキー |
PCMMQWFXLQBFJC-UHFFFAOYSA-N |
正規SMILES |
C#CC1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


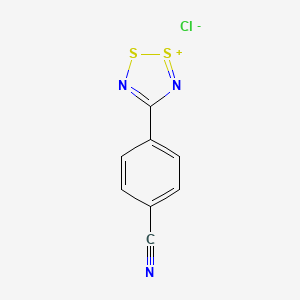

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
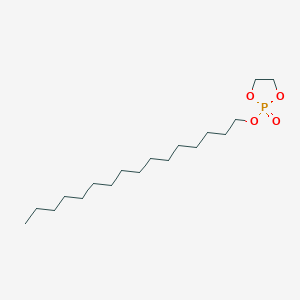
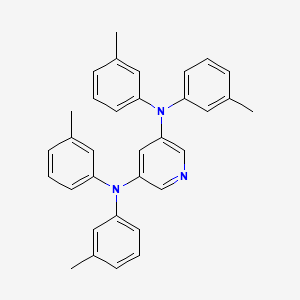
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

acetate](/img/structure/B12548326.png)

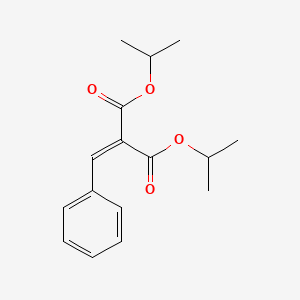
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
